molecular formula C29H25N3O3S2 B12018788 (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-84-2

(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12018788
CAS No.: 623935-84-2
M. Wt: 527.7 g/mol
InChI Key: UVSBUZLPVVIPHM-ONUIUJJFSA-N
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Description

This compound is a heterocyclic thiazolidinone derivative characterized by a (5Z)-configuration, a pyrazole ring substituted with 3,4-dimethoxyphenyl and phenyl groups, and a thioxo-thiazolidinone core. Its molecular formula is C₃₀H₂₅N₃O₃S₂, with a registry number (RN) of 623935-80-8 .

Properties

CAS No.

623935-84-2

Molecular Formula

C29H25N3O3S2

Molecular Weight

527.7 g/mol

IUPAC Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H25N3O3S2/c1-19(20-10-6-4-7-11-20)32-28(33)26(37-29(32)36)17-22-18-31(23-12-8-5-9-13-23)30-27(22)21-14-15-24(34-2)25(16-21)35-3/h4-19H,1-3H3/b26-17-

InChI Key

UVSBUZLPVVIPHM-ONUIUJJFSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: N-bromosuccinimide, halogenated solvents.

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a drug candidate due to its structural characteristics that allow interaction with various biological targets. Notably:

  • Anticancer Activity : Research indicates that thiazolidinone derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. The unique structure of this compound enhances its ability to inhibit tumor growth .

Biological Activities

Several studies have highlighted the biological activities associated with this compound:

  • Antimicrobial Properties : The compound shows promising activity against a range of bacterial and fungal strains. Its mechanism may involve disruption of microbial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

Research has suggested that derivatives of thiazolidinones possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The compound's ability to modulate inflammatory pathways has been documented in various studies .

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that the compound inhibits cell proliferation in multiple cancer cell lines, showing IC50 values in the low micromolar range .
Antimicrobial Efficacy Another investigation reported that derivatives exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Mechanism Research indicated modulation of TNF-alpha and IL-6 levels in vitro, suggesting potential for therapeutic use in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial properties could result from disrupting bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazolidinone-pyrazole hybrids. Below is a comparative analysis with analogous molecules from recent literature:

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone-pyrazole hybrid 3,4-Dimethoxyphenyl, phenylethyl 539.67 High lipophilicity, Z-configuration
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]pyrazolone Pyrazolone-pyrazole hybrid Thiomethylphenyl, hydroxy-methylpyrazole 454.52 Moderate solubility, antioxidant activity
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Thiazol-4-one Varied benzylidene, aniline substituents 320–400 (approx.) Broad-spectrum antimicrobial activity
2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine-chromenone Morpholinomethylthiophene, fluorophenyl 531.3 Kinase inhibition, antitumor potential
3-(4-Toluidino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one Pyrazole-aniline derivative Toluidino, hydroxy-methylpyrazole 377.44 Crystallographic stability, H-bonding

Key Observations:

Structural Variations: The target compound’s thiazolidinone core differentiates it from pyrazolone (e.g., ) or chromenone-based analogs (e.g., ). The thioxo group at position 2 enhances hydrogen-bonding capacity compared to non-thiolated thiazoles .

Biological Implications: Thiazolidinone derivatives (e.g., ) often exhibit antimicrobial or anti-inflammatory activity, but the target compound’s phenylethyl group may confer unique steric effects, altering target specificity. The Z-configuration ensures proper spatial alignment for binding, as seen in other (Z)-configured thiazolidinones with enhanced bioactivity compared to (E)-isomers .

Synthetic Accessibility: The compound’s synthesis likely follows methods similar to Dorofeeva’s protocol for pyrazolone derivatives , but the thiazolidinone ring requires additional steps, such as cyclization with thiourea derivatives .

Research Findings and Limitations

  • Activity Data: While direct biological data for the target compound is sparse, structurally related thiazolidinones (e.g., ) show IC₅₀ values in the micromolar range against bacterial pathogens. Its dimethoxyphenyl group may enhance activity against Gram-positive strains.
  • Modifications like morpholinomethyl groups (as in ) could improve solubility.
  • Chirality and Stability : The Z-configuration is susceptible to photoisomerization, necessitating stability studies under physiological conditions .

Biological Activity

The compound (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a thiazolidinone core, which is known for its ability to undergo various modifications leading to enhanced biological activities. The presence of the pyrazole moiety and methoxy groups contributes to its unique pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms. For instance:

  • In vitro studies demonstrated that modifications at specific positions on the thiazolidinone scaffold can enhance cytotoxicity against various cancer cell lines. The introduction of substituents like methoxy groups has been linked to increased activity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Antidiabetic Properties

Thiazolidinones are recognized for their antidiabetic effects, primarily through their action as agonists of peroxisome proliferator-activated receptors (PPARs). This compound's structural features suggest potential activity in regulating glucose metabolism and insulin sensitivity. Studies have reported that similar thiazolidinone derivatives exhibit significant hypoglycemic effects in diabetic models .

Antioxidant Activity

The antioxidant properties of thiazolidinones have been extensively documented. The compound's ability to scavenge free radicals can be attributed to the presence of electron-donating groups like methoxy substituents. In comparative studies, derivatives have shown IC50 values indicating better antioxidant activity than traditional antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Key findings include:

  • Position 2 and 5 Modifications : Substituents at these positions significantly influence the biological activity. Electron-withdrawing groups tend to enhance anticancer properties, while electron-donating groups improve antioxidant activity .
  • Pyrazole Integration : The incorporation of pyrazole moieties has been linked to enhanced anticancer and anti-inflammatory activities, making it a valuable component in drug design .

Case Studies

  • Anticancer Evaluation : A study on a series of thiazolidinones including the compound of interest revealed that compounds with similar structural motifs exhibited cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM .
  • Diabetes Management : In experiments involving diabetic rats, thiazolidinone derivatives showed a reduction in blood glucose levels by up to 30% compared to control groups, indicating their potential as therapeutic agents for diabetes management .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of a pyrazole-aldehyde intermediate with a thiazolidinone precursor. A general method includes refluxing equimolar amounts of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(1-phenylethyl)-2-thioxothiazolidin-4-one in ethanol under acidic conditions (e.g., glacial acetic acid) for 2–4 hours. Reaction progress is monitored via TLC, and the product is isolated by basifying the mixture with sodium bicarbonate, followed by recrystallization from ethanol . Optimization can involve adjusting solvent polarity (e.g., DMF for poor solubility) or using microwave-assisted synthesis to reduce reaction time.

Q. How is the compound’s structural integrity confirmed post-synthesis?

Structural validation employs a combination of spectroscopic and crystallographic techniques:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).
  • NMR (¹H/¹³C) confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.5 ppm).
  • Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) resolves stereochemistry, particularly the (5Z) configuration.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

DoE methodologies, such as factorial design, systematically evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal conditions for maximizing yield while minimizing by-products. Statistical tools (e.g., ANOVA) validate significance, and response surface models predict outcomes. This approach is critical for scaling reactions while maintaining reproducibility .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?

Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic disorder. Solutions include:

  • Temperature-dependent NMR to detect tautomeric shifts.
  • High-resolution X-ray data refined with SHELXL to model disorder.
  • DFT calculations to compare experimental and theoretical spectra .

Q. How can molecular docking predict the compound’s biological activity?

Docking studies (e.g., using AutoDock Vina) assess interactions with target enzymes like 14-α-demethylase (PDB: 3LD6 ). Key steps:

  • Prepare the ligand (target compound) and receptor (enzyme) files.
  • Define binding pockets (e.g., lanosterol site in 3LD6).
  • Validate docking poses via MD simulations and binding free energy calculations (MM-PBSA).

Q. What challenges arise in scaling up synthesis, and how are impurities managed?

Scaling introduces issues like exothermicity and by-product accumulation. Mitigation strategies:

  • Flow chemistry (e.g., continuous reactors) for better heat control .
  • HPLC-MS to monitor impurities.
  • Recrystallization (e.g., DMF/EtOH mixtures) to isolate high-purity product .

Q. How do in silico models predict pharmacokinetics and toxicity?

Tools like SwissADME and ProTox-II evaluate:

  • Lipophilicity (LogP) for membrane permeability.
  • CYP450 metabolism to assess drug-drug interactions.
  • Ames test predictions for mutagenicity. These models guide structural modifications to enhance bioavailability .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data to model disorder and validate the (5Z) configuration.
  • Synthetic Optimization : Apply DoE to identify critical parameters (e.g., solvent polarity, temperature) for yield improvement .
  • Biological Assays : Pair docking studies with in vitro antifungal assays (e.g., MIC against Candida spp.) to confirm computational predictions .

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